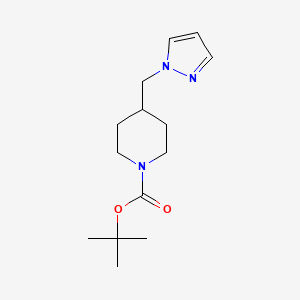

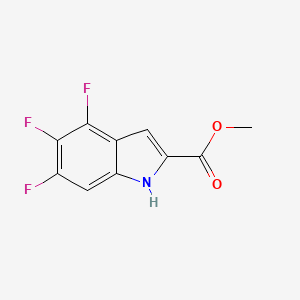

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate, otherwise known as TBPMPC, is a chemical compound that has a wide range of applications in the field of science. It is a tert-butyl-substituted piperidine-1-carboxylate derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. TBPMPC has been used as a building block for the synthesis of a variety of bioactive compounds, and has been studied for its potential applications in drug discovery, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Derivatives

The compound tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate and its derivatives have been synthesized for various research applications. For instance, one derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, was formed via the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Structural Characterization

The structural characteristics of these compounds are a focus of research. For example, the above-mentioned derivative's pyrazole ring forms a dihedral angle with the piperidine ring, indicative of its unique molecular structure (Richter et al., 2009).

Intermediate in Biological Compounds

- Crucial Intermediate: These compounds often serve as important intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is noted as a critical intermediate in synthesizing compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Pharmaceutical Applications

- Anticancer and Other Medicinal Uses: Certain derivatives, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are used as intermediates for small molecule anticancer drugs. This demonstrates the compound's relevance in drug development and cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).

Methodological Development

- Synthesis Techniques: Research also focuses on developing efficient synthesis techniques for these compounds, which can have broader implications in pharmaceutical manufacturing and chemical engineering (Huard et al., 2012).

Mecanismo De Acción

Target of Action

The compound “tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib . .

Action Environment

The compound is recommended to be stored in a sealed, dry environment, under -20°c , indicating that temperature and moisture could potentially affect its stability.

Propiedades

IUPAC Name |

tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKKJTYDPPBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)

![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)